5-(3,4-dichlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
Description
This compound belongs to the thiazolo[4,5-d]pyridazinone family, characterized by a fused thiazole-pyridazinone core. Its structure features:
- Position 2: A methyl group, which may enhance metabolic stability.
- Position 7: A thiophen-2-yl moiety, contributing to π-π stacking and electronic effects.
Properties
IUPAC Name |
5-[(3,4-dichlorophenyl)methyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3OS2/c1-9-20-15-16(25-9)14(13-3-2-6-24-13)21-22(17(15)23)8-10-4-5-11(18)12(19)7-10/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPUIXJKTAWSID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC(=C(C=C3)Cl)Cl)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used in the field of organic electronics, suggesting potential targets could be related to electronic properties of materials.
Mode of Action
It’s known that the thiazolo[5,4-d]thiazole fused (bi)heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap. This suggests that the compound might interact with its targets through electron transfer or other electronic interactions.
Biochemical Pathways
Given its potential use in organic electronics, it might influence pathways related to electron transfer and energy conversion.
Result of Action
In the context of organic electronics, similar compounds have shown good power conversion efficiencies, suggesting that this compound might have similar effects.
Biological Activity
The compound 5-(3,4-dichlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a member of the thiazolo-pyridazine family, known for its diverse biological activities. This article aims to explore its biological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. For instance, a study detailed the synthesis of similar thiazolo-pyridazin derivatives through a multi-step process involving hydrazine and various aromatic compounds. The yield of these reactions often ranges from 78% to 87%, indicating efficient synthesis methods .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo-pyridazine derivatives. For example, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves inducing apoptosis through the activation of caspases and altering the Bax/Bcl-2 ratio, which is crucial for cell survival .
| Compound | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| 5-(3,4-Dichlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one | TBD | TBD |
| Compound 4e | 5.36 | MCF-7 |
| Compound 4i | 2.32 | HepG2 |
Anti-inflammatory and Analgesic Effects
In addition to anticancer properties, similar thiazolo-pyridazine derivatives have demonstrated anti-inflammatory and analgesic activities in animal models. These effects are often assessed through established pain models and inflammation assays, indicating a broader therapeutic potential .
Mechanistic Insights
The biological activity of these compounds is often attributed to their ability to interact with specific biological targets. For instance, they may inhibit certain enzymes or modulate signaling pathways involved in cell proliferation and survival. The presence of electron-withdrawing groups like dichlorobenzyl enhances their potency by improving binding affinity to target proteins .
Case Studies
- Cytotoxicity Study : A study evaluated the cytotoxic effects of several thiazolo-pyridazine derivatives on MCF-7 and HepG2 cells. The results indicated that modifications in the chemical structure significantly affected the IC50 values, with some derivatives achieving IC50 values as low as 2.32 µg/mL .
- Analgesic Activity : Another research focused on testing new thiazolo derivatives for analgesic properties using standard pain models in rodents. The tested compounds showed significant pain relief compared to control groups, suggesting their potential use in pain management therapies .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below highlights key structural differences and similarities with related compounds:
Key Observations
Position 5 Substitution :
- The 3,4-dichlorobenzyl group in the target compound is unique among analogs. Chlorine atoms may enhance binding to hydrophobic pockets in biological targets (e.g., viral proteases or kinases) .
- Unsubstituted derivatives (e.g., H at position 5) are more common in the literature, suggesting the dichlorobenzyl group could modulate toxicity or bioavailability .
Position 2 Substitution: Methyl groups (target compound and ) are associated with metabolic stability, whereas amino or pyrrolidinyl groups () may improve solubility or hydrogen-bonding interactions.
Position 7 Substitution :
- Thiophen-2-yl (target compound and ) vs. phenyl (): Thiophene’s sulfur atom may enhance electronic interactions in biological systems, while phenyl groups increase aromatic bulk.
Q & A
Basic: What are the optimal synthetic routes and purification methods for this compound?
The synthesis typically involves refluxing intermediates in ethanol or DMF-EtOH mixtures, followed by recrystallization. For example, coupling 3,5-diaryl-4,5-dihydropyrazole derivatives with thiazolidinone precursors under reflux conditions (2–4 hours) yields thiazolo-pyridazinone scaffolds. Purification via recrystallization from DMF-EtOH (1:1) is effective for removing unreacted starting materials . Alternative routes may use microwave-assisted synthesis to reduce reaction times and improve yields, as demonstrated in thiazolo-pyrimidine derivatives .
Advanced: How can reaction conditions be optimized to address steric hindrance from substituents (e.g., 3,4-dichlorobenzyl)?
Steric hindrance can reduce yields due to limited accessibility of reactive sites. Strategies include:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .
- Catalytic systems : Use phase-transfer catalysts like tetrabutylammonium bromide to improve interfacial reactivity .
- Temperature modulation : Gradual heating (e.g., 60–80°C) minimizes side reactions, while microwave irradiation accelerates kinetics for sterically hindered systems .
- Protecting groups : Temporarily block reactive sites (e.g., thiophene sulfur) to direct coupling to the desired position .
Basic: What analytical techniques are critical for structural confirmation?
- NMR spectroscopy : H and C NMR confirm substituent integration and heterocyclic connectivity (e.g., thiophene protons at δ 6.8–7.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for chlorine isotopes (e.g., M+2 peaks) .
- HPLC purity analysis : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>95% required for pharmacological studies) .
Advanced: How should discrepancies in biological activity data across assays be resolved?
Contradictions may arise from assay-specific conditions (e.g., cell lines, incubation times). Mitigation strategies:
- Dose-response standardization : Use consistent molar concentrations across assays .
- Mechanistic studies : Employ target-specific assays (e.g., enzyme inhibition vs. whole-cell cytotoxicity) to isolate activity pathways .
- Meta-analysis : Compare data with structurally analogous compounds (e.g., marine-derived thiazoles with known anti-proliferative activity) .
Basic: Which in vitro models are suitable for initial cytotoxicity screening?
- Cancer cell lines : Use panels like NCI-60 to assess broad-spectrum activity .
- Primary cell cultures : Validate selectivity by comparing IC values between cancerous and non-cancerous cells (e.g., fibroblasts) .
- Marine sponge-derived assays : Models like S. siphonella cytotoxicity tests offer insights into bioactivity trends .
Advanced: What strategies enhance target selectivity via thiophene moiety modification?
- Bioisosteric replacement : Substitute thiophene with furan or pyrrole to alter electronic properties and binding affinity .
- Substituent engineering : Introduce electron-withdrawing groups (e.g., nitro) to thiophene to improve interactions with hydrophobic enzyme pockets .
- Click chemistry : Attach triazole linkers to thiophene for modular conjugation with targeting vectors (e.g., folate receptors) .
Basic: How can solubility challenges in pharmacological testing be addressed?
- Co-solvent systems : Use DMSO-PBS mixtures (<1% DMSO) to maintain compound stability .
- Nanoparticle encapsulation : Liposomal formulations improve aqueous dispersion and bioavailability .
- pH adjustment : Protonate/deprotonate ionizable groups (e.g., pyridazinone carbonyl) to enhance solubility in physiological buffers .
Advanced: How can computational methods predict biological target interactions?
- Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., CYP450 isoforms) and identify key residues (e.g., His-367 in CYP3A4) .
- QSAR modeling : Correlate substituent electronegativity (e.g., Cl vs. F) with cytotoxicity using regression analysis .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize candidates for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
